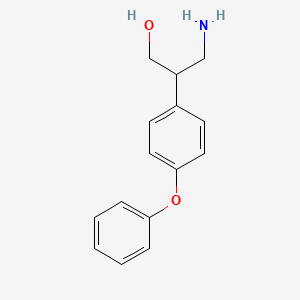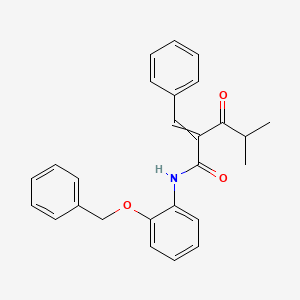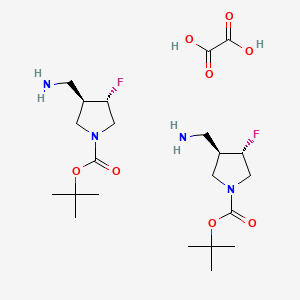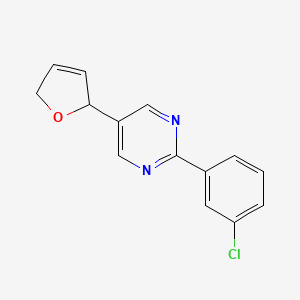![molecular formula C18H20O5S B13895183 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid is a phenylacetic acid derivative. Phenylacetic acid and its derivatives are known for their versatile biological activities and are used as starting materials for various functionalizations
Méthodes De Préparation
The synthesis of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid typically involves multi-step reactions. Starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure, followed by its conversion into the desired phenylacetic acid derivative . Industrial production methods may involve similar multi-step processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other complex molecules.
Biology: It may have potential biological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives can exert antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid include other phenylacetic acid derivatives, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have been evaluated for their antimicrobial and anti-inflammatory activities.
Propriétés
Formule moléculaire |
C18H20O5S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[4-(3-phenylmethoxypropylsulfonyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H20O5S/c19-18(20)13-15-7-9-17(10-8-15)24(21,22)12-4-11-23-14-16-5-2-1-3-6-16/h1-3,5-10H,4,11-14H2,(H,19,20) |
Clé InChI |
DTCNTBWWRWZHJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCS(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)
![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)



![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)

![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)




